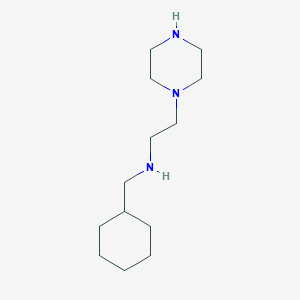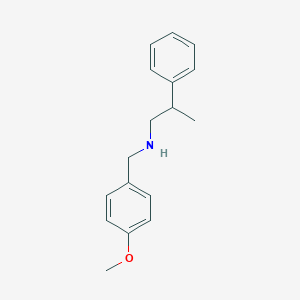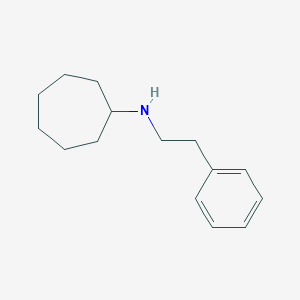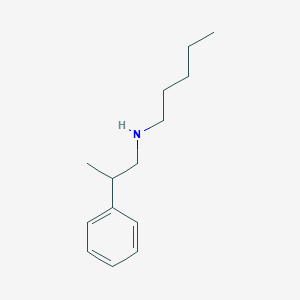![molecular formula C19H17F3N4O2S B262120 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)
2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide, also known as Compound A, is a novel small molecule that has shown promising results in scientific research. This compound has been synthesized using a specific method and has demonstrated various biochemical and physiological effects, making it a potential candidate for further development in the field of medicine.
Mechanism of Action
The mechanism of action of 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A involves its ability to inhibit the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the suppression of cancer cell growth and proliferation. Additionally, 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases. It has also been investigated for its potential use in the treatment of obesity and diabetes, as it has been shown to improve insulin sensitivity and glucose tolerance in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A in lab experiments is its specificity for certain enzymes and pathways, which allows for targeted inhibition of specific cellular processes. However, one limitation of using 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A is its potential toxicity, as it has been shown to have cytotoxic effects on certain normal cells.
Future Directions
There are several potential future directions for the development of 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A. One direction is the investigation of its potential use in combination with other anticancer drugs to enhance its efficacy. Another direction is the investigation of its potential use in the treatment of other diseases, such as inflammatory diseases and metabolic disorders. Additionally, further research is needed to better understand the potential toxicity of 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A and to identify ways to mitigate this toxicity.
Synthesis Methods
The synthesis of 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A involves a multistep process that begins with the preparation of the starting material, 2-amino-3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine. This material is then reacted with thioacetic acid to form the thioamide intermediate, which is subsequently reacted with 2-(trifluoromethoxy)benzoyl chloride to form 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A.
Scientific Research Applications
2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A has been extensively studied in scientific research, particularly in the field of oncology. It has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and lung cancer. It has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
properties
Product Name |
2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide |
|---|---|
Molecular Formula |
C19H17F3N4O2S |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C19H17F3N4O2S/c1-26-7-6-14-13(10-26)8-12(9-23)18(25-14)29-11-17(27)24-15-4-2-3-5-16(15)28-19(20,21)22/h2-5,8H,6-7,10-11H2,1H3,(H,24,27) |
InChI Key |
KWKACKMNLYLFHJ-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)C=C(C(=N2)SCC(=O)NC3=CC=CC=C3OC(F)(F)F)C#N |
Canonical SMILES |
CN1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)NC3=CC=CC=C3OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)
![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)
![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)
![5-{[4-(Dimethylamino)benzyl]amino}-1-pentanol](/img/structure/B262052.png)


![N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine](/img/structure/B262056.png)




